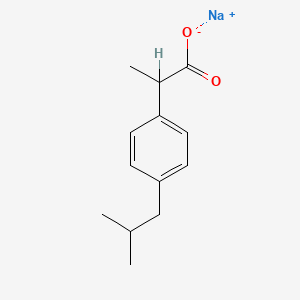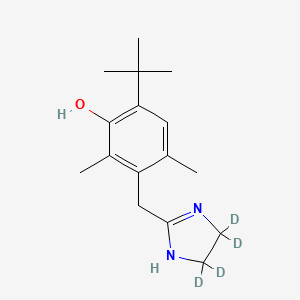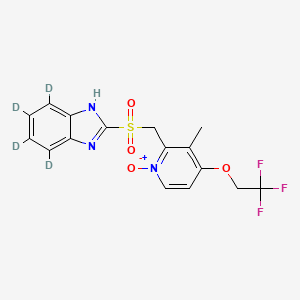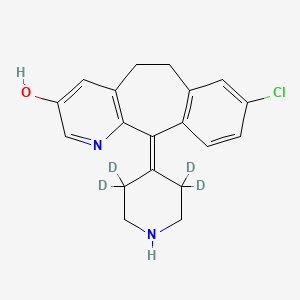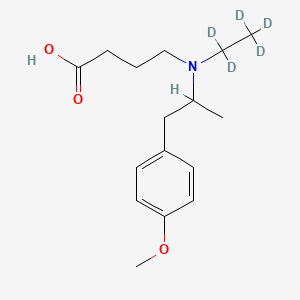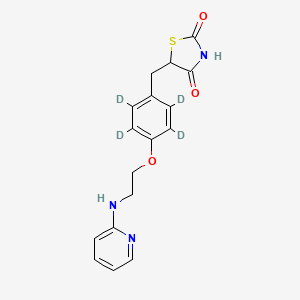
N-Desmethyl Rosiglitazone-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Desmethyl Rosiglitazone-d4 is a deuterium-labeled derivative of N-Desmethyl Rosiglitazone, which is a major metabolite of Rosiglitazone. Rosiglitazone is a thiazolidinedione antidiabetic drug that acts as a potent and selective activator of peroxisome proliferator-activated receptor gamma (PPARγ). The deuterium labeling in this compound is used primarily for research purposes, particularly in the study of drug metabolism and pharmacokinetics .
准备方法
Synthetic Routes and Reaction Conditions
The primary synthetic route for N-Desmethyl Rosiglitazone involves the N-demethylation of Rosiglitazone. This reaction is typically mediated by cytochrome P450 enzymes, particularly CYP2C8 . The deuterium-labeled version, N-Desmethyl Rosiglitazone-d4, is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the molecule .
Industrial Production Methods
Industrial production of this compound involves the use of advanced organic synthesis techniques to ensure the incorporation of deuterium atoms at specific positions in the molecule. This process often requires specialized equipment and conditions to achieve high purity and yield .
化学反应分析
Types of Reactions
N-Desmethyl Rosiglitazone-d4 undergoes several types of chemical reactions, including:
Reduction: This reaction involves the gain of electrons, typically leading to the formation of reduced metabolites.
Substitution: This reaction involves the replacement of one functional group with another, often mediated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH and temperature .
Major Products Formed
The major products formed from these reactions include hydroxylated and reduced metabolites, which are often studied to understand the metabolic pathways and pharmacokinetics of the compound .
科学研究应用
N-Desmethyl Rosiglitazone-d4 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Drug Metabolism Studies: It is used as a tracer to study the metabolic pathways and pharmacokinetics of Rosiglitazone and its metabolites.
Pharmacokinetic Studies: The deuterium labeling allows for precise quantitation of the compound in biological samples, aiding in the study of drug absorption, distribution, metabolism, and excretion.
Biological Research: It is used to investigate the effects of Rosiglitazone and its metabolites on various biological pathways and molecular targets.
Industrial Applications: The compound is used in the development of new drugs and therapeutic agents, particularly in the field of diabetes treatment.
作用机制
N-Desmethyl Rosiglitazone-d4 exerts its effects by acting as a selective agonist of peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is involved in the regulation of glucose and lipid metabolism, and its activation leads to improved insulin sensitivity and glycemic control . The molecular targets and pathways involved include the modulation of gene expression related to glucose and lipid metabolism .
相似化合物的比较
N-Desmethyl Rosiglitazone-d4 is similar to other thiazolidinedione derivatives, such as:
Pioglitazone: Another thiazolidinedione antidiabetic drug that also acts as a PPARγ agonist.
Troglitazone: An older thiazolidinedione that was withdrawn from the market due to hepatotoxicity.
This compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing for precise quantitation and reduced metabolic variability .
属性
IUPAC Name |
5-[[2,3,5,6-tetradeuterio-4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-16-14(24-17(22)20-16)11-12-4-6-13(7-5-12)23-10-9-19-15-3-1-2-8-18-15/h1-8,14H,9-11H2,(H,18,19)(H,20,21,22)/i4D,5D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQTVMXUIGXRMR-UGWFXTGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCNC3=CC=CC=N3)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602649.png)
